molecular formula C8H10ClNO3S B1432590 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1368892-59-4

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B1432590
CAS No.: 1368892-59-4
M. Wt: 235.69 g/mol
InChI Key: OVOWKPVYVUOEDL-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, methoxy, and methyl groups.

Scientific Research Applications

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

    Target of Action

    Sulfonamide drugs, which have a similar structure to the compound , are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition can eventually lead to the inhibition of bacterial DNA growth and cell division .

    Mode of Action

    The similarity between the structures of sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase .

    Biochemical Pathways

    The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is an essential co-factor in the synthesis of purines and pyrimidines, and hence in DNA synthesis .

    Result of Action

    The ultimate result of the action of sulfonamides is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis and, consequently, DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 5-Chloro-4-methoxy-2-methylbenzene. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWKPVYVUOEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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